molecular formula C15H19F3N2O2 B11070363 2-(4-methylpiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

2-(4-methylpiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B11070363
M. Wt: 316.32 g/mol
InChI Key: JUENIQIGLMTSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • TPPU is a potent inhibitor of soluble epoxide hydrolase (sEH). Researchers widely use it to modulate inflammation and protect against hypertension, neuropathic pain, and neurodegeneration.
  • Its chemical structure consists of a piperidine ring (4-methylpiperidine) linked to an acetamide group, with a trifluoromethoxyphenyl substituent.
  • TPPU’s biological activity stems from its ability to inhibit sEH, an enzyme involved in the metabolism of epoxy fatty acids.
  • Preparation Methods

      Synthetic Routes: TPPU can be synthesized through various routes. One common method involves reacting 4-(trifluoromethoxy)aniline with 2-(4-methylpiperidin-1-yl)acetyl chloride.

      Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.

      Industrial Production: While TPPU is mainly used in research, its industrial-scale production would involve optimizing the synthetic process for efficiency and yield.

  • Chemical Reactions Analysis

      Reactivity: TPPU undergoes several reactions, including hydroxylation and amide hydrolysis.

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: TPPU serves as a valuable tool for studying lipid metabolism and epoxy fatty acids.

      Biology: Researchers explore its effects on inflammation, cardiovascular health, and neuroprotection.

      Medicine: TPPU’s potential therapeutic applications include hypertension management and pain relief.

      Industry: Although not directly used in industry, understanding its metabolism informs drug development.

  • Mechanism of Action

    • TPPU inhibits sEH, preventing the breakdown of epoxy fatty acids.
    • By maintaining higher levels of these bioactive lipids, TPPU modulates inflammation and vascular function.
  • Comparison with Similar Compounds

      Similar Compounds: Other sEH inhibitors include

      Uniqueness: TPPU’s potency, selectivity, and metabolic stability distinguish it from similar compounds.

    Properties

    Molecular Formula

    C15H19F3N2O2

    Molecular Weight

    316.32 g/mol

    IUPAC Name

    2-(4-methylpiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

    InChI

    InChI=1S/C15H19F3N2O2/c1-11-6-8-20(9-7-11)10-14(21)19-12-2-4-13(5-3-12)22-15(16,17)18/h2-5,11H,6-10H2,1H3,(H,19,21)

    InChI Key

    JUENIQIGLMTSBG-UHFFFAOYSA-N

    Canonical SMILES

    CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F

    Origin of Product

    United States

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